molecular formula C12H15N B14134012 2-Ethyl-1,3-dimethyl-1H-indole CAS No. 3749-24-4

2-Ethyl-1,3-dimethyl-1H-indole

Cat. No.: B14134012
CAS No.: 3749-24-4
M. Wt: 173.25 g/mol
InChI Key: WUUJXBVGWRDMSF-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-dimethyl-1H-indole is a substituted indole derivative characterized by an ethyl group at position 2 and methyl groups at positions 1 and 3 of the indole scaffold. The molecular formula is C₁₁H₁₃N, with an average molecular weight of 159.23 g/mol . Indoles are heterocyclic aromatic compounds with a benzene ring fused to a pyrrole ring, making them pivotal in pharmaceuticals, agrochemicals, and materials science. Substitution patterns on the indole core significantly influence physicochemical properties, reactivity, and biological activity.

Properties

CAS No.

3749-24-4

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-ethyl-1,3-dimethylindole

InChI

InChI=1S/C12H15N/c1-4-11-9(2)10-7-5-6-8-12(10)13(11)3/h5-8H,4H2,1-3H3

InChI Key

WUUJXBVGWRDMSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethyl-1,3-dimethyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For industrial production, optimizing reaction conditions such as temperature, solvent, and catalyst is crucial to maximize yield and purity. The use of methanesulfonic acid in methanol under reflux conditions has been reported to give good yields of indole derivatives .

Chemical Reactions Analysis

2-Ethyl-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-dimethyl-1H-indole depends on its interaction with specific molecular targets. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they can interact with serotonin receptors, influencing neurotransmission and exhibiting psychoactive effects . The exact pathways and targets can vary based on the specific biological context and the presence of other functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

3-Ethyl-2-methyl-1H-indole
  • Molecular Formula : C₁₁H₁₃N (identical to the target compound).
  • Substituents : Ethyl at position 3, methyl at position 2.
  • Key Differences : Positional isomerism alters electronic distribution and steric effects. The proximity of the ethyl group to the nitrogen in the 3-position may reduce N–H acidity compared to the 2-ethyl derivative .
2-Ethyl-1,3-dimethylbenzene (CAS 2870-04-4)
  • Molecular Formula : C₁₀H₁₄.
  • Structure : Benzene ring with ethyl and two methyl groups (positions 2, 1, and 3).
  • This simpler aromatic system exhibits distinct reactivity in electrophilic substitution reactions .

Functional Group Derivatives

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate
  • Molecular Formula: C₁₄H₁₅NO₂.
  • Substituents : Carboxylate ester at position 2, methyl groups at 1 and 3.
  • Key Differences : The electron-withdrawing ester group reduces electron density at position 2, altering reactivity in electrophilic attacks. Enhanced polarity improves solubility in polar solvents compared to alkyl-substituted indoles .
3-(1,2-Di-p-tolylvinyl)-2-methyl-1H-indole
  • Molecular Formula : C₂₄H₂₁N.
  • Substituents : p-Tolylvinyl group at position 3, methyl at position 2.
  • Key Differences : Extended conjugation via the vinyl group shifts UV-Vis absorption spectra. Steric hindrance from the bulky tolyl groups may limit intermolecular interactions, impacting crystallinity .

Physicochemical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Key NMR Shifts (¹³C, CDCl₃) Notable Properties
2-Ethyl-1,3-dimethyl-1H-indole 159.23 δ 47.45 (CH₂), 109.46 (C-7), 136.33 (C-7a) High lipophilicity; likely low water solubility
3-Ethyl-2-methyl-1H-indole 159.23 δ 121.78 (ArC-H), 129.75 (ArC-H) Similar lipophilicity; altered N–H acidity
Ethyl indole-2-carboxylate 229.27 δ 166.5 (C=O), 50.7 (CH₂) Improved solubility in polar solvents

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